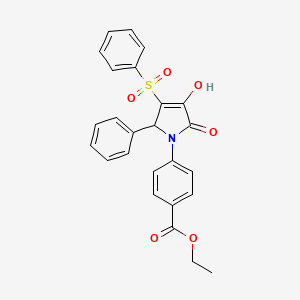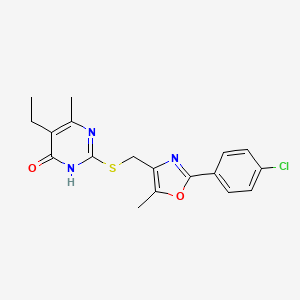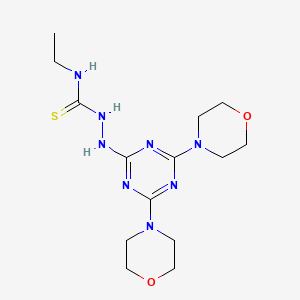![molecular formula C13H24Cl3N3 B2769504 [4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanamine;trihydrochloride CAS No. 2377031-88-2](/img/structure/B2769504.png)
[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanamine;trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanamine;trihydrochloride, also known as MPMP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPMP is a synthetic compound that belongs to the class of phenylmethanamines and has been shown to have a variety of biochemical and physiological effects.
科学的研究の応用
Agrochemicals and Pharmaceuticals
Piperazine, a common structural motif in this compound, plays a crucial role in agrochemicals and pharmaceuticals. Its ability to positively modulate the pharmacokinetic properties of drug substances makes it valuable. Researchers have incorporated piperazine into biologically active compounds for various disease states, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Additionally, the piperazine ring is explored in potential treatments for Parkinson’s and Alzheimer’s disease .
Antibacterial Activity
The compound’s novel structure, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, has been synthesized and characterized. It exhibits promising antibacterial activity . Further research into its mechanism of action and potential clinical applications is warranted.
Inhibitors of Cyclin-Dependent Kinases (CDKs)
Derivatives of 1,2,4-triazole with a piperazine moiety have been explored as inhibitors of cyclin-dependent kinases (CDKs). These compounds show good potency against CDKs and have potential therapeutic implications . Investigating their selectivity and efficacy in treating specific diseases remains an active area of study.
Psychoactive Substances
Interestingly, piperazine derivatives are also used illicitly as psychoactive substances for recreational purposes . Understanding their effects on the central nervous system and their potential risks is essential.
Anti-Inflammatory and Anti-Nociceptive Effects
While not directly related to this specific compound, other piperazine derivatives have demonstrated anti-inflammatory and anti-nociceptive effects . Exploring whether our compound shares similar properties could be valuable.
Enzyme Inhibition and Molecular Modeling
Consider investigating the compound’s interaction with enzymes. Docking simulations can reveal how it interacts with specific targets, potentially leading to novel enzyme inhibitors . This approach could guide drug discovery efforts.
作用機序
Target of Action
Similar compounds belonging to the phenylpiperazines class have been known to target proteins like s100b .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information in the literature. It’s worth noting that piperazine derivatives have been shown to exhibit anti-inflammatory effects . They can reduce the levels of pro-inflammatory cytokines IL-1β and TNF-α , which are key mediators of the inflammatory response.
Biochemical Pathways
Based on the anti-inflammatory effects observed in similar piperazine derivatives , it can be inferred that this compound may influence the pathways involving pro-inflammatory cytokines like IL-1β and TNF-α.
Pharmacokinetics
The compound’s boiling point is 122-124/005mm , which might influence its volatility and therefore its absorption and distribution.
Result of Action
Similar piperazine derivatives have been shown to exhibit anti-inflammatory effects , reducing oedema formation and cell migration . This suggests that this compound might have similar effects.
Action Environment
It’s worth noting that the compound’s storage temperature is recommended to be under n2 , suggesting that the compound’s stability might be affected by exposure to oxygen.
特性
IUPAC Name |
[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanamine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3.3ClH/c1-15-6-8-16(9-7-15)11-13-4-2-12(10-14)3-5-13;;;/h2-5H,6-11,14H2,1H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCKGMCHYXEQNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)CN.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2377031-88-2 |
Source


|
| Record name | {4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanamine trihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(3-chloro-4-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2769423.png)

![N,3-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2769425.png)
![3,4-Dihydro[1,4]oxazino[3,4-b]quinazolin-6(1H)-one](/img/structure/B2769426.png)
![2-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2769427.png)
![1-Benzyl-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione](/img/structure/B2769428.png)

![(Butan-2-yl)[(1,2,3-thiadiazol-4-yl)methyl]amine](/img/structure/B2769433.png)
![[(1-Adamantylacetyl)amino]acetic acid](/img/structure/B2769434.png)

![5-Chlorofuro[3,2-b]pyridine-2-carbaldehyde](/img/structure/B2769438.png)
